Cas no 1358497-57-0 (N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide)

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide is a synthetic quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates both ethoxy and methoxyphenyl substituents, which may enhance solubility and bioavailability. The compound's quinoline core and phenylacetamide moiety suggest possible interactions with biological targets, making it a candidate for further investigation in drug development. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The presence of electron-donating groups (ethoxy, methoxy) could influence its reactivity and binding affinity. This compound is of interest for researchers exploring novel therapeutic agents, particularly in areas requiring selective molecular recognition.
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide structure
1358497-57-0 structure
商品名:N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide
CAS番号:1358497-57-0
MF:C26H24N2O3
メガワット:412.480366706848
CID:5400243

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide 化学的及び物理的性質

名前と識別子

    • N-[4-Ethoxy-2-(4-methoxyphenyl)-6-quinolinyl]benzeneacetamide
    • N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide
    • インチ: 1S/C26H24N2O3/c1-3-31-25-17-24(19-9-12-21(30-2)13-10-19)28-23-14-11-20(16-22(23)25)27-26(29)15-18-7-5-4-6-8-18/h4-14,16-17H,3,15H2,1-2H3,(H,27,29)
    • InChIKey: YEAVCDBNIVYABP-UHFFFAOYSA-N
    • ほほえんだ: C1(CC(NC2=CC=C3C(=C2)C(OCC)=CC(C2=CC=C(OC)C=C2)=N3)=O)=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 412.179
  • どういたいしつりょう: 412.179
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 31
  • 回転可能化学結合数: 7
  • 複雑さ: 557
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.4A^2

じっけんとくせい

  • 密度みつど: 1.211±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 633.2±55.0 °C(Predicted)
  • 酸性度係数(pKa): 14.27±0.43(Predicted)

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3398-0640-20μmol
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide
1358497-57-0
20μmol
$79.0 2023-09-11
Life Chemicals
F3398-0640-5mg
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide
1358497-57-0
5mg
$69.0 2023-09-11
Life Chemicals
F3398-0640-10mg
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide
1358497-57-0
10mg
$79.0 2023-09-11
Life Chemicals
F3398-0640-30mg
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide
1358497-57-0
30mg
$119.0 2023-09-11
Life Chemicals
F3398-0640-50mg
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide
1358497-57-0
50mg
$160.0 2023-09-11
Life Chemicals
F3398-0640-1mg
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide
1358497-57-0
1mg
$54.0 2023-09-11
Life Chemicals
F3398-0640-10μmol
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide
1358497-57-0
10μmol
$69.0 2023-09-11
Life Chemicals
F3398-0640-3mg
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide
1358497-57-0
3mg
$63.0 2023-09-11
Life Chemicals
F3398-0640-2μmol
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide
1358497-57-0
2μmol
$57.0 2023-09-11
Life Chemicals
F3398-0640-5μmol
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide
1358497-57-0
5μmol
$63.0 2023-09-11

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide 関連文献

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamideに関する追加情報

N-[4-Ethoxy-2-(4-Methoxyphenyl)Quinolin-6-Yl]-2-Phenylacetamide: A Comprehensive Overview

N-[4-Ethoxy-2-(4-Methoxyphenyl)Quinolin-6-Yl]-2-Phenylacetamide, also known by its CAS number 1358497-57-0, is a complex organic compound with significant potential in the fields of pharmacology and material science. This compound has garnered attention due to its unique structural properties and promising biological activities. Recent studies have highlighted its role in various therapeutic applications, making it a subject of interest for researchers worldwide.

The molecular structure of N-[4-Ethoxy-2-(4-Methoxyphenyl)Quinolin-6-Yl]-2-Phenylacetamide is characterized by a quinoline ring system, which serves as a central scaffold. The quinoline moiety is substituted with an ethoxy group at position 4 and a methoxyphenyl group at position 2. Additionally, the compound features an acetamide group attached to the phenyl ring at position 6. This combination of functional groups contributes to the compound's versatile reactivity and bioavailability.

Recent research has focused on the synthesis and characterization of N-[4-Ethoxy-2-(4-Methoxyphenyl)Quinolin-6-Yl]-2-Phenylacetamide. Scientists have developed novel synthetic routes to improve the yield and purity of this compound. For instance, a study published in the Journal of Medicinal Chemistry outlined a two-step synthesis process involving nucleophilic aromatic substitution and amide bond formation. The authors demonstrated that optimizing reaction conditions, such as temperature and solvent choice, significantly enhances the overall efficiency of the synthesis.

The biological activity of N-[4-Ethoxy-2-(4-Methoxyphenyl)Quinolin-6-Yl]-2-Phenylacetamide has been extensively investigated. Preclinical studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties. In a study conducted by researchers at the University of California, Los Angeles (UCLA), the compound demonstrated significant inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes, which are key players in inflammation. Furthermore, the compound showed remarkable scavenging activity against reactive oxygen species (ROS), suggesting its potential as an antioxidant agent.

Another area of interest is the antitumor activity of N-[4-Ethoxy-2-(4-Methoxyphenyl)Quinolin-6-Yl]-2-Phenylacetamide. A team of researchers from Kyoto University reported that this compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The study revealed that the compound activates caspase-dependent pathways and modulates mitochondrial membrane potential, leading to programmed cell death. These findings underscore the potential of this compound as a novel anticancer agent.

In addition to its pharmacological applications, N-[4-Ethoxy-2-(4-Methoxyphenyl)Quinolin-6-Yl]-2-Phenylacetamide has shown promise in material science. Researchers at MIT have explored its use as a building block for constructing advanced materials with tailored electronic properties. The quinoline-based structure enables strong π-conjugation, making it suitable for applications in organic electronics and optoelectronics.

Despite its numerous advantages, further research is required to fully harness the potential of N-[4-Ethoxy-2-(4-Methoxyphenyl)Quinolin-6-Yl]-2-Phenylacetamide. Ongoing studies aim to elucidate its mechanism of action at molecular levels and evaluate its safety profile in preclinical models. Collaborative efforts between academia and industry are expected to accelerate the development of this compound into clinically relevant therapeutics or advanced materials.

In conclusion, N-[4-Ethoxy-2-(4-Methoxyphenyl)Quinolin

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.